molecular formula C15H9ClN2 B382092 6-Chloro-11H-indolo[3,2-c]quinoline CAS No. 108832-13-9

6-Chloro-11H-indolo[3,2-c]quinoline

Cat. No.: B382092
CAS No.: 108832-13-9
M. Wt: 252.7g/mol
InChI Key: CDJUTKSWQRTRBZ-UHFFFAOYSA-N
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Description

6-Chloro-11H-indolo[3,2-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities, including antimicrobial, cytotoxic, and antitumor properties . The structure of this compound consists of an indole fused to a quinoline ring with a chlorine atom at the 6th position, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Chloro-11H-indolo[3,2-c]quinoline involves the use of iodine as a catalyst. The process typically starts with indole-3-carboxaldehyde and arylamines as the starting materials. The reaction proceeds through a one-pot synthesis involving intermolecular nucleophilic substitution and intramolecular cyclization . Another method involves the use of SnCl4 as a catalyst for the cyclization of indole-3-carbaldehyde oximes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can yield various substituted indoloquinolines .

Scientific Research Applications

6-Chloro-11H-indolo[3,2-c]quinoline has several scientific research applications:

Comparison with Similar Compounds

6-Chloro-11H-indolo[3,2-c]quinoline can be compared with other indoloquinoline derivatives, such as:

  • 1-Chloro-6H-indolo[2,3-b]quinoline
  • 3-Chloro-6H-indolo[2,3-b]quinoline
  • 2-Chloro-5H-indolo[3,2-c]quinoline

These compounds share similar structural features but differ in the position of the chlorine atom and the specific ring fusion pattern . The unique position of the chlorine atom in this compound contributes to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

6-chloro-11H-indolo[3,2-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJUTKSWQRTRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4N=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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